molecular formula C15H14N2O2 B5544218 4-(acetylamino)-N-phenylbenzamide

4-(acetylamino)-N-phenylbenzamide

Cat. No. B5544218
M. Wt: 254.28 g/mol
InChI Key: NZPSOBFEENCHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(acetylamino)-N-phenylbenzamide” is related to Acetaminophen . It’s also known as “Acetaminophen Related Compound A” and has a molecular formula of C10H11NO3 . It’s used as a reference standard in the pharmaceutical industry .


Synthesis Analysis

The synthesis of compounds similar to “4-(acetylamino)-N-phenylbenzamide” has been reported. For instance, the compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by reaction of paracetamol with ethyl 2-bromo-2-methylpropionate .

Scientific Research Applications

Antibacterial and Antifungal Medicine Development

Recent studies have highlighted the potential of N-phenylbenzamides, including 4-acetamido-N-phenylbenzamide, in the development of new antibacterial and antifungal medications. These compounds have shown promising activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans. The synthesis of these compounds and their in silico and in vitro antibacterial and antifungal activities suggest they could be a new frontier in tackling antibiotic and antifungal resistance .

Organic Synthesis

In the realm of organic chemistry, 4-acetamido-N-phenylbenzamide serves as a precursor or intermediate in various synthetic pathways. Its stable structure under normal conditions makes it a valuable reagent for sulfofluorination of phenols and amines. This process is crucial for introducing sulfur(VI) fluorides into molecules, which can act as pseudo-halogens in palladium-catalyzed cross-coupling reactions, a cornerstone technique in modern synthetic chemistry .

Photostable Dye Development

The compound’s derivatives have been utilized in the synthesis of photostable dyes, particularly 1,8-naphthalimide dyes. These dyes are known for their stability and are used in applications where long-term exposure to light without degradation is essential. The photophysical properties of these dyes, including their fluorescence quantum yields and electronic transitions, are of significant interest in materials science .

Proteomics

4-acetamido-N-phenylbenzamide and its related compounds find applications in proteomics, where they are used as tool compounds. Their ability to react selectively with certain amino acid residues in proteins makes them useful in studying protein functions and interactions. This selective reactivity is particularly valuable in identifying and characterizing proteins’ roles in various biological processes .

properties

IUPAC Name

4-acetamido-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPSOBFEENCHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.